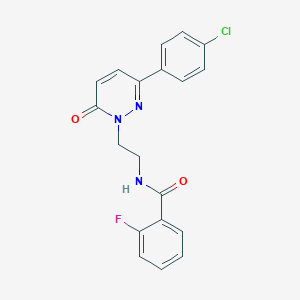

![molecular formula C9H13Cl2NS B2636622 2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride CAS No. 1170562-27-2](/img/structure/B2636622.png)

2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

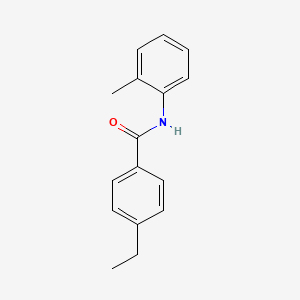

“2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride” is a chemical compound with the molecular formula C9H13Cl2NS and a molecular weight of 238.18 . It’s used for research purposes .

Physical and Chemical Properties The exact physical and chemical properties such as density, boiling point, melting point, and flash point are not available . The compound has a LogP value of 4.03420 .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride and similar compounds have been central in various chemical syntheses and transformations, demonstrating their versatility in organic chemistry. For instance, reactions involving ethylamine and ethanolamine with specific carbapenem-derived esters lead to the opening of the β-lactam ring, resulting in the formation of enantiomerically pure pyrrolidine derivatives. This process showcases the compound's ability to participate in complex reactions that are significant for the synthesis of biologically active molecules (Valiullina et al., 2020).

Antiprotozoal Activity

This compound derivatives have shown promising biological activities. For instance, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives synthesized from substituted 1,2-phenylenediamine demonstrated strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These findings underscore the potential of these compounds in developing treatments for protozoal infections, with activities surpassing that of metronidazole in some cases (Pérez‐Villanueva et al., 2013).

Cytotoxic Activity

The cytotoxic activities of novel 5-methyl-4-thiopyrimidine derivatives, synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, have been investigated. These compounds, which include derivatives of this compound, were tested against various cancer cell lines, revealing insights into their potential as anticancer agents. The structural variations among these compounds significantly impact their interaction patterns and cytotoxic profiles, offering a basis for further exploration in cancer therapy (Stolarczyk et al., 2018).

Propiedades

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNS.ClH/c10-9-3-1-2-8(6-9)7-12-5-4-11;/h1-3,6H,4-5,7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPLSCSFTWTHJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636540.png)

![3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2636545.png)

![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide](/img/structure/B2636549.png)

![[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2636551.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2636554.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2636555.png)

![Ethyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2636557.png)